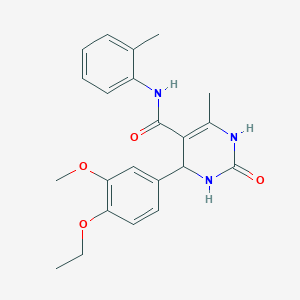

4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

This compound belongs to the dihydropyrimidine (DHPM) family, synthesized via the Biginelli reaction, which typically involves a three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea . Its structure features a 4-ethoxy-3-methoxyphenyl substituent at the C4 position and an o-tolyl (2-methylphenyl) group at the N1 position. The o-tolyl group introduces steric bulk, which may affect binding to biological targets . Characterization involves standard techniques such as melting point determination, IR, NMR, and mass spectrometry .

Properties

IUPAC Name |

4-(4-ethoxy-3-methoxyphenyl)-6-methyl-N-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4/c1-5-29-17-11-10-15(12-18(17)28-4)20-19(14(3)23-22(27)25-20)21(26)24-16-9-7-6-8-13(16)2/h6-12,20H,5H2,1-4H3,(H,24,26)(H2,23,25,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWVFBGCJPJQSAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=CC=CC=C3C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

Functional Group Modifications: Subsequent steps involve the introduction of the ethoxy and methoxy groups on the phenyl ring, as well as the methyl group on the pyrimidine ring. These modifications can be achieved through standard organic reactions such as alkylation and methoxylation.

Amide Formation: The final step involves the formation of the carboxamide group by reacting the intermediate compound with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential ligand for studying enzyme interactions or receptor binding.

Medicine: As a candidate for drug development, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.

Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is not fully understood, but it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Findings :

- Electron-donating groups (e.g., ethoxy, methoxy) improve solubility but may reduce enzymatic inhibition compared to electron-withdrawing groups (e.g., CF3) . For example, the trifluoromethyl analog shows higher thymidine phosphorylase inhibition (IC50 = 389.2 µM) than the ethoxy derivative (396.7 µM) .

Physicochemical Properties

Structural and Crystallographic Insights

- Hydrogen Bonding : emphasizes the role of hydrogen bonding in crystal packing. The target compound’s amide and carbonyl groups likely form intermolecular H-bonds, stabilizing its crystal lattice .

- Puckering Analysis: defines ring puckering coordinates for non-planar DHPMs, which could explain conformational flexibility and binding mode variations .

Biological Activity

The compound 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : CHNO

This compound features a tetrahydropyrimidine core with various substituents that contribute to its biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of tetrahydropyrimidine derivatives. The compound was tested against several bacterial strains using the agar well diffusion method. The results indicated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (μg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 64 | Moderate |

| Pseudomonas aeruginosa | 128 | Low |

The minimum inhibitory concentration (MIC) values suggest that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus, which is known for its clinical significance due to antibiotic resistance.

Anticancer Activity

In vitro studies have also evaluated the anticancer potential of this compound. It was found to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins.

Case Study: MCF-7 Cell Line Evaluation

A study assessed the cytotoxic effects of the compound on MCF-7 cells:

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

The results indicate a dose-dependent decrease in cell viability, suggesting that higher concentrations lead to increased cytotoxicity.

Anti-inflammatory Activity

The anti-inflammatory effects were assessed using a lipopolysaccharide (LPS)-induced inflammation model in vitro. The compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Cytokine | Control (pg/mL) | Treatment (pg/mL) |

|---|---|---|

| TNF-alpha | 500 | 150 |

| IL-6 | 300 | 100 |

These findings indicate that the compound possesses notable anti-inflammatory properties, making it a potential candidate for further development in inflammatory diseases.

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets. For example:

- Antimicrobial Action : The presence of the tetrahydropyrimidine ring may facilitate interactions with bacterial enzymes or disrupt cell wall synthesis.

- Anticancer Mechanism : Induction of apoptosis through caspase activation suggests that the compound might influence mitochondrial pathways.

- Anti-inflammatory Effects : Modulation of cytokine release indicates potential interference with NF-kB signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.